molecular formula C21H32N2O4 B10883519 Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10883519
M. Wt: 376.5 g/mol
InChI Key: HIVCGWZQCHWOGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves multiple steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone, a common synthetic route might involve the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxybenzyl Group: This step involves the substitution of hydrogen atoms on the piperidine ring with the trimethoxybenzyl group under specific reaction conditions.

    Formation of the Methanone Group: This can be achieved through oxidation reactions involving suitable oxidizing agents.

Industrial Production Methods

Industrial production of piperidine derivatives often involves the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to the presence of the trimethoxybenzyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

piperidin-1-yl-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C21H32N2O4/c1-25-18-13-20(27-3)19(26-2)12-17(18)15-22-9-7-8-16(14-22)21(24)23-10-5-4-6-11-23/h12-13,16H,4-11,14-15H2,1-3H3

InChI Key

HIVCGWZQCHWOGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC

Origin of Product

United States

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